molecular formula C12H13IN2O3S B2431699 Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 2580179-31-1

Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B2431699
CAS No.: 2580179-31-1
M. Wt: 392.21
InChI Key: OSJBFAIWOWROIS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The tert-butyl ester group and the iodo substituent further enhance its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the iodo substituent via halogenation reactions. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield a variety of substituted thienopyrimidines, while ester hydrolysis produces the corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodo substituent and tert-butyl ester group can influence the compound’s binding affinity and selectivity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(6-bromo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
  • Tert-butyl 2-(6-chloro-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
  • Tert-butyl 2-(6-fluoro-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

Uniqueness

Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate is unique due to the presence of the iodo substituent, which can significantly impact its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O3S/c1-12(2,3)18-9(16)5-15-6-14-10-7(11(15)17)4-8(13)19-10/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJBFAIWOWROIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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